5,7-Dihydrofuro[3,4-b]pyridine: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
5,7-Dihydrofuro[3,4-b]pyridine: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
As the demand for conformationally restricted, highly specific pharmacophores accelerates in drug discovery, the 5,7-dihydrofuro[3,4-b]pyridine scaffold has emerged as a privileged building block. Characterized by a pyridine core fused to a dihydrofuran moiety, this bicyclic system offers unique stereoelectronic properties. It lowers the basicity of the pyridine nitrogen while providing a rigid, predictable vector for substituent projection. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications—specifically focusing on its role in developing allosteric modulators for neurodegenerative and psychiatric disorders.
Structural & Physicochemical Profiling
The fusion of the electron-deficient pyridine ring with the oxygen-containing dihydrofuran ring creates a highly stable yet functionalizable core. Halogenated intermediates, such as 3-bromo-5,7-dihydrofuro[3,4-b]pyridine, are critical nodes in synthetic workflows, enabling late-stage diversification via transition-metal-catalyzed cross-coupling.
To facilitate rational drug design, the quantitative physicochemical properties of the base scaffold and its primary halogenated derivative are summarized below, derived from predictive models and mass spectrometry data[1].
| Property | 5,7-Dihydrofuro[3,4-b]pyridine | 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine |
| Molecular Formula | C₇H₇NO | C₇H₆BrNO |
| Monoisotopic Mass | 121.05 Da | 198.96 Da |
| Predicted XlogP | ~0.4 | 0.8 |
| Collision Cross Section (CCS) | N/A | 133.4 Ų ([M+H]⁺) |
| Topological Polar Surface Area | 22.1 Ų | 22.1 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 2 | 0 / 2 |
Synthetic Methodologies & Mechanistic Pathways
The construction and functionalization of the 5,7-dihydrofuro[3,4-b]pyridine core require precise control over reaction conditions to prevent the premature opening of the dihydrofuran ring. The workflow below illustrates the standard pathway from a dimethanol precursor to a highly functionalized therapeutic agent.
Workflow for the synthesis of 5,7-dihydrofuro[3,4-b]pyridine derivatives.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization
This protocol details the synthesis of the 3-bromo intermediate from (5-bromopyridine-2,3-diyl)dimethanol, a self-validating system where the disappearance of the diol starting material directly correlates with product formation[2].
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Reagent Preparation: Suspend (5-bromopyridine-2,3-diyl)dimethanol (10.0 g, 45.9 mmol) in a dry, inert reaction vessel.
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Acid Addition: Slowly add Trifluoroacetic acid (TFA) (35.3 mL, 459 mmol) to the stirred mixture at 0 °C, then allow it to warm to room temperature.
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Causality Note: TFA serves a dual purpose. It acts as a Brønsted acid catalyst to protonate one of the benzylic hydroxyl groups, converting it into a superior leaving group (water). Concurrently, its non-nucleophilic nature prevents competitive substitution, driving the intramolecular nucleophilic attack by the adjacent hydroxyl oxygen to cleanly close the dihydrofuran ring.
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Reaction Monitoring: Stir for 4 hours. Monitor via TLC (DCM:MeOH 20:1) until the polar diol spot is fully consumed.
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Workup & Purification: Carefully quench the reaction by pouring it over crushed ice and neutralizing it with saturated aqueous NaHCO₃ to prevent acid-catalyzed ring degradation. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Cross-Coupling
To functionalize the 3-bromo intermediate, palladium-catalyzed amination is employed. This is a critical step in synthesizing [2] and [3].
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Reaction Assembly: In a microwave-safe vial, combine 3-bromo-5,7-dihydrofuro[3,4-b]pyridine (500 mg, 2.50 mmol), the desired primary/secondary amine (3.0 mmol), and KOH (841 mg, 15.0 mmol) in 10 mL of water and 10 mL of 1,4-dioxane.
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Catalyst Loading: Add Pd₂(dba)₃ (388 mg, 0.375 mmol) and BrettPhos (403 mg, 0.750 mmol). Seal the vial under a nitrogen atmosphere.
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Causality Note: BrettPhos is an electron-rich, highly bulky biaryl phosphine ligand. Its extreme steric bulk prevents the formation of inactive bis(phosphine)palladium complexes, ensuring that the highly active mono-ligated Pd(0) species is available to undergo rapid oxidative addition into the strong C-Br bond of the electron-deficient furopyridine.
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Microwave Irradiation: Heat the mixture at 150 °C under microwave irradiation for 30 minutes.
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Causality Note: Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier of the cross-coupling reaction while minimizing the residence time of the sensitive dihydrofuran moiety at elevated temperatures, effectively suppressing the ring-opening side reactions that plague conventional thermal refluxing[4].
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Workup: Cool to room temperature, partition the layers, extract the aqueous layer with DCM, and purify the combined organic layers via silica gel chromatography.
Pharmacological Applications & Target Modulation
Derivatives of 5,7-dihydrofuro[3,4-b]pyridine have shown profound efficacy as Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR). By selectively enhancing M4 signaling in the striatum, these compounds offer a novel therapeutic avenue for treating the positive, negative, and cognitive symptoms of schizophrenia without the adverse effects associated with orthosteric agonists[2].
M4 muscarinic acetylcholine receptor allosteric modulation pathway.
Protocol 3: In Vitro Radioligand Binding Assay for M4 mAChR PAM Activity
To validate the allosteric efficacy of synthesized furopyridine derivatives, a self-validating radioligand displacement assay is utilized.
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Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human M4 mAChR. Homogenize in a HEPES-based assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) to preserve the structural integrity of the G-protein coupled receptor.
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Radioligand Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 0.5 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the 5,7-dihydrofuro[3,4-b]pyridine derivative (1 nM to 10 µM).
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Allosteric Modulation Assessment: Introduce a sub-maximal concentration (EC₂₀) of the endogenous orthosteric agonist, acetylcholine (ACh).
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Causality Note: [³H]-NMS is a non-selective muscarinic antagonist that binds to the orthosteric site. By measuring its displacement in the presence of ACh and the PAM, we can quantify the cooperative allosteric effect (alpha factor). A true PAM will increase the affinity of ACh for the receptor, thereby accelerating the displacement of [³H]-NMS compared to ACh alone.
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Filtration and Quantification: Terminate the reaction after 2 hours via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.
Conclusion
The 5,7-dihydrofuro[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its unique combination of a rigid bicyclic geometry, tunable electronic properties, and amenability to late-stage transition-metal catalysis makes it an ideal pharmacophore for targeting complex allosteric binding sites. By adhering to the optimized synthetic and pharmacological protocols outlined in this guide, researchers can reliably leverage this scaffold to engineer next-generation neurotherapeutics and diagnostic imaging agents.
References
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PubChemLite: 3-bromo-5,7-dihydrofuro[3,4-b]pyridine Source: PubChem / Université du Luxembourg URL:[Link]
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL
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Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Sources
- 1. PubChemLite - 3-bromo-5,7-dihydrofuro[3,4-b]pyridine (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 2. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
